Camptothecin sodium
Overview
Description
Camptothecin sodium is a derivative of camptothecin, an alkaloid isolated from the bark and stem of the Chinese tree, Camptotheca acuminata . Camptothecin is known for its potent anticancer properties, primarily due to its ability to inhibit the nuclear enzyme DNA topoisomerase I . camptothecin itself has low solubility and significant toxicity, which has led to the development of more soluble derivatives like this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Camptothecin sodium is synthesized from camptothecin through a series of chemical reactions. The primary synthetic route involves the conversion of camptothecin to its sodium salt form to enhance its solubility . This process typically involves the opening of the α-hydroxy lactone ring under biological conditions, leading to the formation of the carboxylate open form of camptothecin, which is then converted to its sodium salt .
Industrial Production Methods: Industrial production of this compound involves biotechnological approaches, including plant tissue culture techniques and genetic manipulation to increase the yield of camptothecin from plants like Camptotheca acuminata and Nothapodytes nimmoniana . These methods ensure a sustainable supply of camptothecin without depleting natural resources.
Chemical Reactions Analysis
Types of Reactions: Camptothecin sodium undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves reagents like lead tetraacetate.
Reduction: Often uses hydrogenation conditions.
Substitution: Involves nucleophilic substitution reactions with reagents like sodium hydroxide.
Major Products: The major products formed from these reactions include various camptothecin derivatives, which are often more soluble and less toxic than the parent compound .
Scientific Research Applications
Camptothecin sodium has a wide range of scientific research applications:
Mechanism of Action
Camptothecin sodium exerts its effects by binding to the topoisomerase I and DNA complex, resulting in a ternary complex that stabilizes and prevents DNA re-ligation . This leads to DNA damage and ultimately induces apoptosis in cancer cells . The molecular targets involved include the topoisomerase I enzyme and the DNA substrate .
Comparison with Similar Compounds
Topotecan: More soluble and used in treating ovarian and small cell lung cancers.
Irinotecan: Used in treating colorectal cancer and has a different toxicity profile.
Belotecan: Another derivative with improved pharmacokinetic properties.
Camptothecin sodium stands out due to its enhanced solubility and potential for reduced toxicity, making it a valuable compound in cancer research and treatment .
Properties
IUPAC Name |
(2S)-2-hydroxy-2-[8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-2-20(27,19(25)26)14-8-16-17-12(9-22(16)18(24)13(14)10-23)7-11-5-3-4-6-15(11)21-17/h3-8,23,27H,2,9-10H2,1H3,(H,25,26)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARNOWGPKQIWFT-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)CO)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](C1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)CO)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187675 | |
Record name | NSC 100880 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34079-22-6 | |
Record name | NSC 100880 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034079226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC 100880 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CAMPTOTHECINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EXB349FJ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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